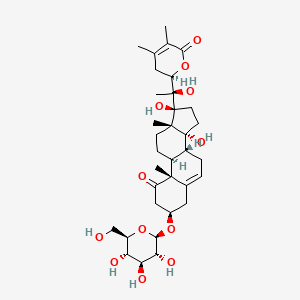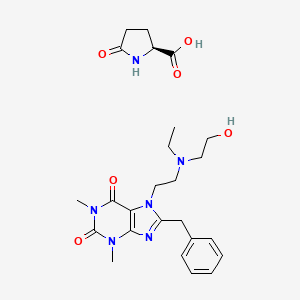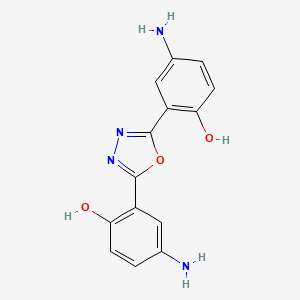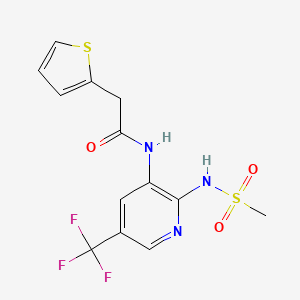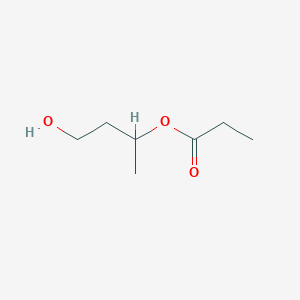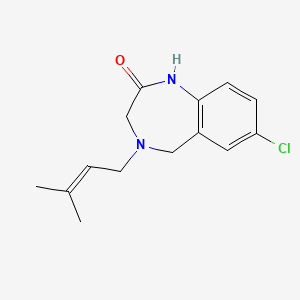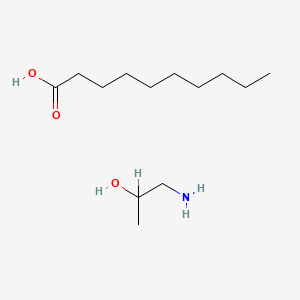
Capric acid, isopropanolamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Capric acid, isopropanolamine salt is a compound formed by the reaction of capric acid (also known as decanoic acid) with isopropanolamine. Capric acid is a saturated fatty acid with a ten-carbon chain, commonly found in coconut oil and palm kernel oil. Isopropanolamine is an organic compound that serves as a base and is often used in the production of surfactants and emulsifiers. The resulting salt combines the properties of both components, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of capric acid, isopropanolamine salt typically involves the neutralization reaction between capric acid and isopropanolamine. The reaction is carried out by mixing equimolar amounts of capric acid and isopropanolamine in a suitable solvent, such as ethanol or water, under controlled temperature conditions. The reaction proceeds as follows:
C10H20O2+C3H9NO→C10H19O2C3H9NO
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using large reactors and continuous mixing. The reaction mixture is typically heated to around 60-70°C to ensure complete reaction. After the reaction is complete, the solvent is removed by distillation, and the resulting salt is purified by recrystallization or filtration.
Chemical Reactions Analysis
Types of Reactions: Capric acid, isopropanolamine salt can undergo various chemical reactions, including:
Oxidation: The carboxylate group in the salt can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Capric acid, isopropanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of lipid metabolism and as a model compound for fatty acid research.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of detergents, cosmetics, and personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of capric acid, isopropanolamine salt involves its interaction with lipid membranes and proteins. The compound can disrupt lipid bilayers, leading to increased membrane permeability. This property is particularly useful in antimicrobial applications, where the salt can penetrate and disrupt microbial cell membranes, leading to cell lysis. Additionally, the amine group can interact with proteins, altering their structure and function.
Comparison with Similar Compounds
Capric acid: A saturated fatty acid with similar lipid-disrupting properties.
Isopropanolamine: An organic base used in the production of surfactants and emulsifiers.
Lauric acid, isopropanolamine salt: A similar compound with a twelve-carbon chain, offering different solubility and reactivity properties.
Uniqueness: Capric acid, isopropanolamine salt is unique due to its balanced properties derived from both capric acid and isopropanolamine. It offers a combination of lipid-disrupting and protein-interacting capabilities, making it versatile for various applications in research and industry.
Properties
CAS No. |
64012-04-0 |
|---|---|
Molecular Formula |
C13H29NO3 |
Molecular Weight |
247.37 g/mol |
IUPAC Name |
1-aminopropan-2-ol;decanoic acid |
InChI |
InChI=1S/C10H20O2.C3H9NO/c1-2-3-4-5-6-7-8-9-10(11)12;1-3(5)2-4/h2-9H2,1H3,(H,11,12);3,5H,2,4H2,1H3 |
InChI Key |
XXOPKUIPDUCOSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)O.CC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



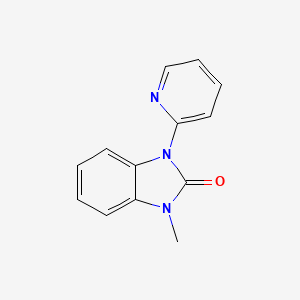

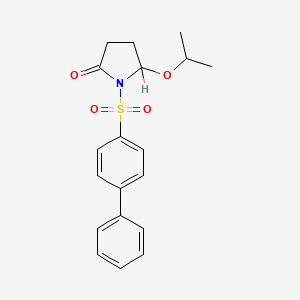
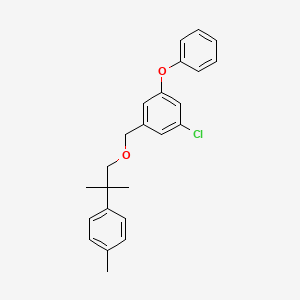
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,10,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] butanoate](/img/structure/B12738009.png)

